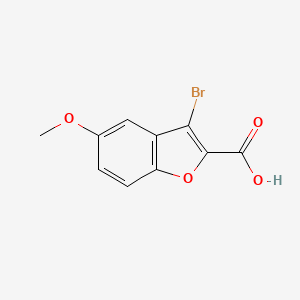

3-Bromo-5-methoxybenzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

3-bromo-5-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDNGQYNSJLTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700090 | |

| Record name | 3-Bromo-5-methoxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333385-05-0 | |

| Record name | 3-Bromo-5-methoxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Bromination of Benzofuran Precursors

The compound can be synthesized by selective bromination of a suitably substituted benzofuran or benzoic acid derivative. Although direct literature on 3-bromo-5-methoxybenzofuran-2-carboxylic acid is limited, analogous methods for related compounds provide a basis for synthesis.

- Starting Material : m-Methoxybenzoic acid or benzofuran derivatives.

- Bromination Reagents : N-bromosuccinimide (NBS), bromine (Br2), or dibromohydantoin.

- Catalysts and Initiators : Red phosphorus as a bromination initiator; potassium bromide and potassium bromate as cocatalysts.

- Solvents : Halogenated hydrocarbons such as dichloromethane, chloroform, or dichloroethane.

- Reaction Conditions : Temperature range from -10 °C to 80 °C; reaction times between 1 to 24 hours.

Example Protocol :

Dissolve m-methoxybenzoic acid in chloroform, add concentrated sulfuric acid, potassium bromate, and red phosphorus, then introduce N-bromosuccinimide at 25 °C. Stir for 3 hours, quench the reaction in ice water, recover solvent under reduced pressure, filter, and recrystallize from methanol to obtain the brominated product with a yield of approximately 92.7% and purity of 99.2%.

| Parameter | Value/Range |

|---|---|

| Bromination reagent | N-bromosuccinimide (NBS) |

| Initiator | Red phosphorus |

| Cocatalysts | Potassium bromide, bromate |

| Solvent | Chloroform, dichloromethane |

| Temperature | -10 °C to 80 °C |

| Reaction time | 1 to 24 hours |

| Yield | ~92.7% |

| Purity | ~99.2% |

Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

An efficient synthetic approach involves the conversion of 3-bromocoumarin derivatives to benzofuran-2-carboxylic acids via a Perkin rearrangement under microwave irradiation.

- Starting Material : 3-Bromocoumarins with methoxy substitution.

- Reaction Conditions : Microwave irradiation at 250–300 W, 79–80 °C, for 5 minutes.

- Reagents : Sodium hydroxide in ethanol as the base.

- Work-up : Acidification with concentrated hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

This method offers very high yields (95–99%) and significantly reduces reaction time from several hours to minutes.

| Step | Details |

|---|---|

| Starting material | 3-Bromocoumarin derivatives |

| Solvent | Ethanol |

| Base | Sodium hydroxide |

| Microwave power | 250-300 W |

| Temperature | 79-80 °C |

| Reaction time | 5 minutes |

| Yield | 95–99% |

Multi-Step Synthesis via Coumarin Precursors and Subsequent Functionalization

Other synthetic routes involve the preparation of ethyl halo-benzofuran-2-carboxylates followed by aminolysis or reduction to yield functionalized benzofuran carboxylic acids.

- Reaction of substituted benzaldehydes with ethyl chloroacetate in the presence of potassium carbonate and DMF.

- Reduction and aminolysis steps to introduce amino or methoxy groups.

- Typical yields for intermediates and final products are high (above 90%) with careful control of reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of m-methoxybenzoic acid | m-Methoxybenzoic acid | NBS, red phosphorus, KBr, KBrO3, H2SO4 | 25-30 °C, 3 h, chloroform solvent | ~92.7 | High purity, recrystallization required |

| Microwave-assisted Perkin rearrangement | 3-Bromocoumarin derivatives | NaOH, ethanol, microwave irradiation | 79-80 °C, 5 min | 95-99 | Rapid reaction, quantitative yields |

| Pd-catalyzed coupling | 3-Bromo-2H-coumarins | Pd(OAc)2, Xantphos | Various, typically mild | Fair to good | Useful for functionalized benzofurans |

| Multi-step synthesis via coumarins | Substituted benzaldehydes | Ethyl chloroacetate, K2CO3, DMF, reducing agents | Room temp to reflux, multiple steps | >90 | Versatile for diverse substitutions |

Research Findings and Notes

- The bromination method using NBS and red phosphorus in halogenated solvents is well-documented for producing high yields of brominated benzoic acid derivatives with excellent purity, making it a reliable route for the 3-bromo-5-methoxybenzofuran-2-carboxylic acid precursor stage.

- Microwave-assisted Perkin rearrangement offers a significant time advantage and high yield for converting 3-bromocoumarins to benzofuran-2-carboxylic acids, which can be adapted for methoxy-substituted derivatives.

- Palladium-catalyzed cross-coupling reactions provide functional group tolerance and structural diversity, useful for further derivatization but require more specialized catalysts and conditions.

- Multi-step synthesis involving coumarin intermediates and subsequent functional group transformations is a flexible approach but may involve longer reaction sequences.

Chemical Reactions Analysis

3-Bromo-5-methoxybenzofuran-2-carboxylic acid can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a precursor for synthesizing various derivatives that exhibit significant pharmacological properties. Research indicates that benzofuran derivatives, including 3-bromo-5-methoxybenzofuran-2-carboxylic acid, show a range of biological activities such as:

- Antitumor Activity : Several studies have demonstrated that benzofuran derivatives can inhibit cancer cell growth. For instance, compounds derived from benzofuran have been shown to exhibit cytotoxic effects against various cancer cell lines, including ovarian carcinoma and hepatocellular carcinoma, with IC50 values indicating their effectiveness .

- Antimicrobial Properties : Benzofuran compounds are recognized for their potential as antimicrobial agents. The structural modifications of benzofurans can enhance their activity against different microbial targets, making them suitable candidates for developing new antibiotics.

- Antiviral Activity : Research into benzofuran derivatives has also revealed antiviral properties. Some compounds have been tested for efficacy against viral infections, showcasing promising results in inhibiting viral replication.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives:

- A study reported the synthesis of various benzofuran derivatives, including those based on 3-bromo-5-methoxybenzofuran-2-carboxylic acid. These derivatives were evaluated for their cytotoxicity against human cancer cell lines, demonstrating significant antiproliferative effects .

- Another research effort highlighted the development of benzofuran-based compounds as GSK-3β inhibitors, which are relevant in treating certain cancers. The study found that some derivatives exhibited potent inhibitory activity at low concentrations .

Comparative Analysis of Related Compounds

The following table summarizes some related benzofuran compounds and their associated biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 5-Bromo-2-hydroxy-3-methoxybenzoic acid | Hydroxyl group at position 2 | Antimicrobial and anticancer |

| 5-Bromo-2-methoxy-4-methylbenzoic acid | Methyl group at position 4 | Versatile reactivity |

| 6-Bromo-4-methoxybenzofuran | Bromine at position 6 | Antitumor activity |

| 3-Bromo-5-methoxybenzofuran-2-carboxylic acid | Bromine at position 3 and methoxy at position 5 | Potential anticancer and antimicrobial |

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxybenzofuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

5-Methoxybenzofuran-2-carboxylic Acid (CAS: 10242-08-7)

- Key Differences : Lacks the bromine atom at position 3.

- Impact : The absence of bromine reduces electrophilicity, limiting its utility in halogen-based coupling reactions. However, the methoxy group retains its role in enhancing solubility, making it a simpler scaffold for derivatization .

- Similarity Score : 0.96 (structural similarity to the target compound) .

5-Bromobenzofuran-2-carboxylic Acid (CAS: 10242-11-2)

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic Acid (CAS: 1094288-67-1)

- Key Differences : Contains a methyl group at position 3, bromine at 5, and chlorine at 7.

- Impact: The methyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility.

Heterocyclic Analogues

5-Bromo-1-benzothiophene-2-carboxylic Acid

- Key Differences : Benzothiophene replaces benzofuran, substituting oxygen with sulfur.

- Thiophene derivatives often exhibit distinct pharmacokinetic profiles compared to furans .

5-Bromo-furan-2-carboxylic Acid

- Key Differences : A simple furan ring without the fused benzene system.

- Impact : Reduced aromatic conjugation lowers stability and may diminish pharmacological activity. However, the simpler structure facilitates synthetic accessibility .

Comparative Data Table

Biological Activity

3-Bromo-5-methoxybenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Compound Structure and Properties

3-Bromo-5-methoxybenzofuran-2-carboxylic acid features a benzofuran core with a bromine atom at the 3-position, a methoxy group at the 5-position, and a carboxylic acid functional group at the 2-position. This specific arrangement contributes to its reactivity and biological profile. The presence of halogen (bromine) and methoxy groups enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of 3-bromo-5-methoxybenzofuran-2-carboxylic acid can be achieved through various methods, including:

- Direct Bromination : Bromination of 5-methoxybenzofuran followed by carboxylation.

- Functional Group Modification : Starting from commercially available benzofuran derivatives and introducing bromine and carboxylic acid groups through electrophilic substitution reactions.

These synthetic routes allow for the production of the compound in sufficient quantities for biological testing .

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activities. For example, studies on related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Compounds similar to 3-bromo-5-methoxybenzofuran-2-carboxylic acid have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. In vitro studies demonstrated that these compounds can activate caspase pathways, which are crucial for programmed cell death .

- Inhibition of Signaling Pathways : Certain derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as the AKT pathway. This was evidenced by reduced growth rates in lung adenocarcinoma cells treated with related compounds .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components facilitate interactions with microbial targets, potentially disrupting their cellular functions. Studies have indicated that benzofuran derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for further exploration in treating infections .

The biological activity of 3-bromo-5-methoxybenzofuran-2-carboxylic acid can be attributed to several mechanisms:

- Halogen Bonding : The presence of bromine allows for halogen bonding interactions, enhancing the compound's binding affinity to proteins and enzymes involved in disease processes .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as GSK-3β, which plays a role in cancer cell survival and proliferation .

- DNA Interaction : Some studies suggest that benzofurans may interact with DNA, inhibiting its cleavage by endonucleases, which could contribute to their cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran derivatives:

| Study | Findings | IC50 Values |

|---|---|---|

| Abdelfatah et al. (2022) | Evaluated a bromomethyl-substituted benzofuran for lung cancer treatment; showed selective inhibition of PLK1 with an IC50 of 16.4 μM | 16.4 μM |

| Recent Review (2023) | Compounds with methoxy groups at C–6 exhibited higher antiproliferative activity than those at C–7; specific derivatives showed IC50 values as low as 0.56 µM against tubulin polymerization | 0.56 µM |

| Cytotoxicity Study (2019) | Investigated new derivatives against human cancer cell lines; significant cytotoxic activity was noted with increased caspase activation | Various |

These findings underscore the potential of 3-bromo-5-methoxybenzofuran-2-carboxylic acid as a valuable compound in drug discovery efforts targeting cancer and microbial infections.

Q & A

Q. What are the key synthetic routes for 3-Bromo-5-methoxybenzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzofuran scaffold. A common approach includes:

Bromination : Electrophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under acidic conditions .

Methoxylation : Introduction of the methoxy group at the 5-position via nucleophilic substitution or Ullmann coupling .

Carboxylation : Conversion of the 2-position substituent to a carboxylic acid using carbon dioxide under high-pressure conditions or via hydrolysis of a nitrile intermediate .

Optimization involves adjusting solvent polarity (e.g., DMF for methoxylation), temperature (60–100°C for bromination), and catalysts (e.g., CuI for coupling reactions). Continuous flow reactors can enhance yield and scalability .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC/MS : To confirm molecular weight (theoretical: ~285.07 g/mol) and detect impurities .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzofuran ring) .

- Elemental Analysis : To validate empirical formula (C₁₀H₇BrO₄) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the carboxylic acid group. Desiccants like silica gel should be used to avoid moisture absorption .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromo and methoxy substituents in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position is electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr), while the methoxy group at the 5-position is electron-donating, directing electrophiles to the 4- or 6-positions. Computational studies (DFT calculations) can map charge distribution and predict regioselectivity. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols:

- Use identical cell viability assays (MTT vs. resazurin).

- Control solvent effects (keep DMSO ≤0.1% v/v).

- Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) .

Meta-analysis of published IC₅₀ values and molecular docking studies can clarify structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations and docking (AutoDock Vina) using protein structures from the PDB. Key steps:

Ligand Preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).

Binding Site Analysis : Identify hydrophobic pockets compatible with the bromobenzofuran core.

Free Energy Calculations : Use MM-GBSA to estimate binding affinity .

Example: The carboxylic acid group may form hydrogen bonds with kinase active sites, while bromine enhances hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.